Product packaging for difluorozinc(Cat. No.:CAS No. 7783-49-5; 73640-07-0(monohydrate))

difluorozinc

Cat. No.: B8813296
CAS No.: 7783-49-5; 73640-07-0(monohydrate)
M. Wt: 103.4 g/mol
InChI Key: BHHYHSUAOQUXJK-UHFFFAOYSA-L
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Description

Zinc fluoride appears as a white powder or crystalline mass. Density 4.84 g / cm3. Slightly soluble in water and denser than water. Also insoluble as a hydrate. ZnF2.xH2O. Used for galvanizing steel and making ceramics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ZnF2<br>F2Zn B8813296 difluorozinc CAS No. 7783-49-5; 73640-07-0(monohydrate)

Properties

Key on ui mechanism of action

... Fluoride interacts with bones and teeth by replacing hydroxyl or bicarbonate ions in hydroxyapatite to form fluorohydroxyapatite. ... The presence of fluorohydroxyapatite increases the crystalline structure of the bone and reduces its solubility. ... Dental fluorosis results from toxic effects of fluoride on the epithelial enamel organ. /Fluoride/
In acute poisoning, fluoride kills by blocking normal cellular metabolism. Fluoride inhibits enzymes, in particular metalloenzymes involved in essential processes, causing vital functions such as the initiation and transmission of nerve impulses, to cease. ... /Fluoride/

CAS No.

7783-49-5; 73640-07-0(monohydrate)

Molecular Formula

ZnF2
F2Zn

Molecular Weight

103.4 g/mol

IUPAC Name

difluorozinc

InChI

InChI=1S/2FH.Zn/h2*1H;/q;;+2/p-2

InChI Key

BHHYHSUAOQUXJK-UHFFFAOYSA-L

SMILES

F[Zn]F

Canonical SMILES

F[Zn]F

boiling_point

2732 °F at 760 mm Hg (USCG, 1999)
1,500 °C

Color/Form

COLORLESS MONOCLINIC OR TRICLINIC CRYSTALS
TETRAGONAL NEEDLES (RUTILE LATTICE) OR WHITE CRYSTALLINE MASS

density

4.84 at 59 °F 4.95 at 25°C (USCG, 1999)
4.9 g/cu cm

melting_point

1601.6 °F (USCG, 1999)
872 °C

physical_description

Zinc fluoride appears as a white powder or crystalline mass. Density 4.84 g / cm3. Slightly soluble in water and denser than water. Also insoluble as a hydrate. ZnF2.xH2O. Used for galvanizing steel and making ceramics.
White solid;  [Hawley] White odorless powder;  [MSDSonline]

solubility

1.516 G SOL IN 100 ML WATER;  BECOMES ANHYDR AT 100 °C /TETRAHYDRATE/
INSOL IN ALCOHOL & AMMONIA;  SOL IN HOT ACID
SLIGHTLY SOL IN AQ HYDROFLUORIC ACID;  SOL IN AMMONIUM HYDROXIDE, HYDROCHLORIC & NITRIC ACIDS
1.62 G/100 CC WATER AT 20 °C

Origin of Product

United States

An Overview of Fluorinated Zinc Species in Chemical Synthesis

Fluorinated zinc species represent a versatile class of reagents in chemical synthesis. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Organofluorine compounds, for instance, are crucial in pharmaceuticals and agrochemicals. researchgate.net

The synthesis of these valuable compounds often relies on the transfer of fluorine-containing groups, a role that fluorinated zinc reagents are well-suited to perform. These reagents can be broadly categorized and are instrumental in various synthetic transformations. For example, the reaction of zinc amalgam with ethyl bromodifluoroacetate yields a stable α,α-difluoro zinc reagent. researchgate.net This highlights the utility of these species in creating carbon-carbon bonds with fluorinated carbons.

Furthermore, research has demonstrated the development of novel reactions, such as the decarboxylative aldol (B89426) reaction of α,α-difluoro-β-keto acids with aldehydes, which proceeds without the need for metal catalysts, offering a highly efficient method for synthesizing α,α-difluoro-β-hydroxy ketones. researchgate.net Another significant advancement is the palladium-catalyzed Negishi cross-coupling reaction, which allows for the construction of C(sp2)-CF2 bonds under mild conditions without the pre-synthesis of organozinc reagents. researchgate.net These examples underscore the evolving landscape of fluorinated zinc chemistry and its importance in accessing complex fluorinated molecules.

The Scope and Significance of Difluorozinc in Modern Academic Inquiry

Synthetic Routes to Inorganic this compound (ZnF₂)

Anhydrous zinc fluoride (ZnF₂) is a white, high-melting-point solid with a rutile crystal structure, indicative of its significant ionic character. wikipedia.org Unlike other zinc halides, it has low solubility in water. wikipedia.org Its synthesis can be achieved through several established routes, both in aqueous and non-aqueous conditions.

One common laboratory-scale method involves the reaction of a zinc salt or oxide with a fluorine source. For instance, reacting zinc carbonate or zinc oxide with aqueous hydrofluoric acid yields zinc fluoride tetrahydrate (ZnF₂·4H₂O). atamanchemicals.com This hydrated form can be converted to the anhydrous salt by heating above 200°C, often under vacuum, to drive off the water of crystallization. atamanchemicals.com A similar approach is the fluorolytic sol-gel synthesis, where zinc acetate (B1210297) is reacted with a methanolic solution of hydrogen fluoride to produce nanocrystalline ZnF₂. uni-muenchen.de

Direct reaction of zinc metal is also a viable pathway. The reaction between zinc metal and fluorine gas produces anhydrous ZnF₂ directly. wikipedia.orgatamanchemicals.com Alternatively, zinc metal can be treated with hydrofluoric acid, which results in the formation of zinc fluoride and hydrogen gas. wikipedia.orgatamanchemicals.com

Solid-state reactions provide another route. A synthesis method for pure ZnF₂ involves a solid-state reaction between zinc oxide (ZnO) and ammonium (B1175870) fluoride (NH₄F). researchgate.net Furthermore, precipitation from an aqueous solution can be achieved by reacting a soluble fluoride salt with zinc chloride, yielding ZnF₂ and a soluble chloride salt. atamanchemicals.com

Table 1: Summary of Synthetic Routes to Inorganic this compound (ZnF₂)

ReactantsProduct(s)ConditionsReference(s)
Zinc Carbonate (ZnCO₃) or Zinc Oxide (ZnO) + Hydrofluoric Acid (HF)ZnF₂·4H₂OAqueous solution atamanchemicals.com
ZnF₂·4H₂OAnhydrous ZnF₂ + H₂OHeating >200°C / Vacuum atamanchemicals.com
Zinc Metal (Zn) + Fluorine Gas (F₂)Anhydrous ZnF₂Direct reaction wikipedia.orgatamanchemicals.com
Zinc Metal (Zn) + Hydrofluoric Acid (HF)Anhydrous ZnF₂ + H₂Aqueous solution wikipedia.orgatamanchemicals.com
Zinc Chloride (ZnCl₂) + Fluoride SaltAnhydrous ZnF₂ + Chloride SaltAqueous solution atamanchemicals.com
Zinc Oxide (ZnO) + Ammonium Fluoride (NH₄F)Anhydrous ZnF₂Solid-state reaction researchgate.net
Zinc Acetate (Zn(OOCCH₃)₂) + Hydrogen Fluoride (HF)Nanocrystalline ZnF₂Methanolic solution (Sol-gel) uni-muenchen.de

Generation and Preparation of Organometallic Difluoro Zinc Reagents

Organozinc reagents containing one or more fluorine atoms are highly valuable intermediates in organic synthesis due to their ability to introduce fluorinated motifs into complex molecules. Their preparation requires specific methodologies that can handle the unique reactivity imparted by the fluorine atoms.

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc enolate, known as a Reformatsky reagent. wikipedia.org This reaction has been adapted for the synthesis of α,α-difluorinated compounds, where a difluorinated zinc enolate is generated in situ.

A prominent application is the reaction of ethyl bromodifluoroacetate with aldehydes and ketones to produce 2,2-difluoro-3-hydroxyesters. researchgate.net The reaction proceeds through the formation of a difluorinated zinc enolate, which then acts as the nucleophile. Similarly, derivatives of chlorodifluoroacetic acid have been used in Reformatsky-type syntheses. researchgate.net

The scope of the reaction has been extended to imines, providing access to fluorinated amino compounds. For example, the zinc-promoted reaction between aldimines and bromodifluoroacetamides generates α,α-difluoro-β-amino amides in high yields (64-95%). rsc.orgrsc.org The efficiency of this transformation is often enhanced by the use of an activator, such as trimethylsilyl (B98337) chloride, which facilitates the oxidative addition of the bromodifluoroacetamide to the zinc metal. rsc.orgrsc.org A plausible mechanism involves the formation of a zinc enolate on the metal surface, which then undergoes nucleophilic addition to the imine. rsc.orgrsc.org

Table 2: Examples of Zinc-Mediated Reformatsky-Type Reactions

Difluoro ReagentElectrophileActivatorProduct TypeReference(s)
Ethyl bromodifluoroacetateAldehydes, KetonesZincα,α-Difluoro-β-hydroxy ester researchgate.net
BromodifluoroacetamideAldiminesZinc, Trimethylsilyl chlorideα,α-Difluoro-β-amino amide rsc.orgrsc.org
Ethyl iododifluoroacetateKetonesDiethylzinc (B1219324)α,α-Difluoro-β-hydroxy ester researchgate.net
BromodifluoroamidesAldehydes, KetonesZinc (Electrochemical)β-Hydroxy-α,α-difluoro amide researchgate.net

Transmetalation is a powerful method for preparing organozinc reagents that may not be accessible through direct insertion of zinc into an organic halide. uni-muenchen.de This process involves the transfer of an organic group from a more electropositive metal (like lithium or magnesium) to a zinc salt (e.g., ZnCl₂ or ZnBr₂), driven by the formation of a more covalent and thermodynamically stable carbon-zinc bond. uni-muenchen.de This approach is particularly useful for creating highly functionalized organozinc reagents.

While direct synthesis of difluoro zinc phosphonates via transmetalation is not extensively documented in isolation, the principle is widely applied to related fluorinated systems. For instance, arylzinc halides are readily prepared by reacting an aryllithium or arylmagnesium compound with a zinc(II) halide. thieme-connect.de This methodology can be applied to substrates bearing sensitive functional groups, provided the initial organolithium or Grignard reagent can be formed under compatible conditions.

In the context of difluoromethylphosphonates, a common synthetic strategy involves the use of copper-mediated or -catalyzed cross-coupling reactions to form C-P bonds. nih.gov Often, a difluorinated zinc reagent is prepared first and then undergoes transmetalation to a transition metal catalyst, such as copper or palladium. For example, the [(DMPU)₂Zn(CF₂H)₂] reagent, prepared from difluoroiodomethane (B73695) and diethylzinc, is used in copper-catalyzed difluoromethylations, where a transmetalation from zinc to copper is proposed to generate the active copper-difluoromethyl species. rsc.org This highlights the central role of transmetalation in the reactivity of difluoro zinc reagents, even if the target is not the zinc phosphonate (B1237965) itself but a subsequent coupling product.

Alternative activation methods, such as electrochemistry and the use of low-valent metals, provide routes to fluorinated organozinc intermediates under mild conditions.

Electrochemical synthesis offers a way to generate reactive intermediates without harsh chemical reagents. numberanalytics.com An electrochemical Reformatsky-type reaction of bromodifluoroamides has been reported, which proceeds via the formation of a difluorinated zinc enolate intermediate. researchgate.net More generally, arylzinc halides can be synthesized through the electrolytic reduction of aryl halides using a nickel catalyst in the presence of zinc(II) bromide, a method that is compatible with functional groups like ketones. thieme-connect.de

The use of highly activated, or low-valent, zinc is another effective strategy. Rieke® Zinc, a highly reactive form of zinc powder, can directly insert into the carbon-halogen bonds of alkyl or aryl halides, including those with sensitive functional groups like nitriles and esters, to produce functionalized organozinc reagents. This avoids the often-incompatible step of forming a Grignard or organolithium precursor. Low-valent metal complexes are also instrumental in mediating the activation of C-F bonds, which can be a pathway to generating fluorinated organometallic species, including zinc intermediates. sci-hub.sersc.org

A highly effective strategy for synthesizing difluoro zinc reagents involves starting with simple, commercially available molecules that already contain the difluoro- or difluoromethyl group. This approach avoids the challenges associated with direct fluorination methods.

A variety of pre-difluorinated building blocks are employed. Halodifluoroacetates and their derivatives are common starting points for Reformatsky-type reactions. Ethyl bromodifluoroacetate and bromodifluoroacetamide are used to generate the corresponding difluorinated zinc enolates in situ. researchgate.netrsc.orgrsc.org Chlorodifluoroacetic acid has also been identified as a promising and cost-effective starting material for these syntheses. researchgate.net

Difluorocarbene can also serve as a C1 pre-difluorinated building block. The reaction of difluorocarbene with existing organozinc reagents, such as benzylzinc or alkylzinc halides, results in the insertion of a CF₂ group, yielding stable α-difluorinated organozinc reagents that can be used in further reactions. nih.gov

Furthermore, stable difluoromethyl zinc reagents can be prepared from difluoroiodomethane. In the presence of a ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), difluoroiodomethane reacts with diethylzinc to form stable complexes like [(TMEDA)Zn(CF₂H)₂] and [(DMPU)₂Zn(CF₂H)₂]. rsc.org These reagents are valuable for subsequent Negishi-type cross-coupling reactions. rsc.org

Table 3: Examples of Pre-difluorinated Building Blocks in Difluoro Zinc Reagent Synthesis

Pre-difluorinated Building BlockReagent(s)Resulting Zinc Species (or Implied Intermediate)ApplicationReference(s)
Ethyl bromodifluoroacetateZincDifluorinated zinc enolateReformatsky reaction researchgate.net
BromodifluoroacetamideZinc, Trimethylsilyl chlorideDifluorinated zinc enolateImino-Reformatsky reaction rsc.orgrsc.org
DifluoroiodomethaneDiethylzinc, TMEDA/DMPU[(TMEDA)Zn(CF₂H)₂] / [(DMPU)₂Zn(CF₂H)₂]Negishi cross-coupling rsc.org
Difluorocarbene (:CF₂)Benzylzinc halideα-Difluorobenzylzinc halideTrapping with electrophiles nih.gov

Structural Elucidation and Bonding Characteristics of Difluorozinc Systems

Crystallographic Analysis of Inorganic Difluorozinc (Rutile Structure)

Inorganic this compound (ZnF₂), also known as zinc fluoride (B91410), adopts the rutile structure, a common crystal lattice for metal difluorides and dioxides. materialsproject.orgatamanchemicals.com This structure belongs to the tetragonal crystal system and is characterized by the space group P4₂/mnm. materialsproject.orgmaterialsproject.org In this arrangement, each zinc ion (Zn²⁺) is octahedrally coordinated to six fluoride ions (F⁻), forming ZnF₆ octahedra. materialsproject.org Conversely, each fluoride ion is in a trigonal planar geometry, coordinated to three zinc ions. materialsproject.org

The ZnF₆ octahedra are interconnected through a combination of edge-sharing and corner-sharing, creating a three-dimensional network. materialsproject.org The corner-sharing octahedra exhibit a tilt angle of approximately 50°. materialsproject.orgmaterialsproject.org The high melting point of zinc fluoride (872 °C) is indicative of the significant ionic character in its chemical bonding within this stable crystal lattice. atamanchemicals.com

Experimental and theoretical studies have determined the lattice parameters and bond lengths for zinc fluoride. While slight variations exist between different reports, the values consistently describe a tetragonal unit cell.

Table 1: Crystallographic Data for this compound (Rutile Structure)

Parameter Value Reference
Crystal System Tetragonal materialsproject.orgchemicalbook.com
Space Group P4₂/mnm materialsproject.orgmaterialsproject.org
Lattice Constant (a) 4.703 Å aip.org
Lattice Constant (c) 3.133 Å aip.org
Zn-F Bond Length 2.07 Å (all equivalent) materialsproject.org
Zn-F Bond Lengths 2.02 Å (x2), 2.04 Å (x4) materialsproject.org
Coordination (Zn) 6 (Octahedral) materialsproject.org
Coordination (F) 3 (Trigonal Planar) materialsproject.org

Spectroscopic Characterization of Organometallic Difluoro Zinc Reagents

The structural assignment of organometallic compounds, including difluoro zinc reagents, heavily relies on spectroscopic techniques. materialsproject.org Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

¹⁹F NMR and ¹³C NMR spectroscopy are indispensable for elucidating the structure of organometallic difluoro zinc reagents. researchgate.net The chemical shifts and coupling constants observed in these spectra provide detailed information about the electronic environment of the fluorine and carbon atoms, respectively, and their connectivity within the molecule.

For instance, the formation of stable α,α-difluoro zinc reagents, such as those generated from the reaction of zinc amalgam with ethyl bromodifluoroacetate, has been confirmed by NMR data. researchgate.net The spectra for these species support a carbon-metallated structure, where the zinc is directly bonded to the difluorinated carbon atom. researchgate.net

The characterization of products formed from reactions involving such reagents further illustrates the utility of NMR. For example, in a compound like ethyl 2,2-difluoro-6-phenylhexanoate, the ¹⁹F and ¹³C NMR spectra provide key structural information. The ¹⁹F NMR spectrum typically shows a triplet for the -CF₂- group due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. rsc.org In the ¹³C NMR spectrum, the carbon of the -CF₂- group also appears as a triplet due to one-bond coupling with the two fluorine atoms. rsc.org

Table 2: Representative NMR Data for a Difluorinated Organic Compound Compound: ethyl 2,2-difluoro-6-phenylhexanoate

Nucleus Chemical Shift (δ) Multiplicity & Coupling Constant (J) Assignment Reference
¹⁹F -105.83 ppm t, J = 16.8 Hz -CF₂ - rsc.org
¹³C 164.47 ppm t, J = 33.1 Hz -C F₂-C =O rsc.org
¹³C 116.41 ppm t, J = 250.0 Hz -C F₂- rsc.org
¹³C 62.84 ppm s -O-C H₂-CH₃ rsc.org
¹³C 34.45 ppm t, J = 23.2 Hz -CF₂-C H₂- rsc.org

Theoretical Investigations of Electronic Structure and Chemical Bonding in this compound Compounds

Theoretical calculations, particularly those based on density functional theory (DFT), provide profound insights into the electronic structure and the nature of chemical bonding in this compound systems. aip.orgmdpi.com These computational methods allow for the analysis of properties that are not directly accessible through experimental techniques.

For inorganic this compound, DFT calculations have been employed to investigate the stability of its crystal structure and surfaces. aip.org These studies confirm that the rutile structure is energetically favorable at ambient conditions. aip.org Analysis of the electronic structure reveals a significant ionic character in the Zn-F bond, which is consistent with experimental observations like its high melting point. atamanchemicals.com The calculations also provide information on the density of states, helping to understand the electronic band structure of the material. materialsproject.org

Theoretical studies on organometallic systems, while complex, can elucidate the nature of the metal-carbon bond. researchgate.net For this compound compounds, these investigations would focus on the interaction between the zinc d-orbitals and the orbitals of the organic ligand. The high electronegativity of the fluorine atoms significantly influences the electronic properties of the organometallic center, affecting its reactivity. The bonding in these compounds is a mixture of ionic and covalent character, with the degree of covalency being a key subject of theoretical inquiry.

Reactivity and Mechanistic Pathways of Difluorozinc in Catalysis and Organic Transformations

Difluorozinc as a Lewis Acid Catalyst in Advanced Organic Synthesis

Lewis acid catalysis is a cornerstone of modern organic synthesis, facilitating a vast array of chemical reactions by activating substrates toward nucleophilic attack. numberanalytics.comwikipedia.org this compound (ZnF₂) acts as a Lewis acid, a chemical species capable of accepting an electron pair to form a covalent bond. wikipedia.org This property allows it to catalyze numerous organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, as well as rearrangements and cyclizations. numberanalytics.comwikipedia.org The development of efficient and practical Lewis acid catalysts is crucial for sustainable synthetic processes. rsc.orgupv.esrsc.org While stronger Lewis acids often exhibit higher catalytic activity, they are also more susceptible to hydrolysis. rsc.org Therefore, the development of air-stable and recyclable organometallic Lewis acids is a significant area of research. rsc.orgbeilstein-journals.org

The catalytic activity of Lewis acids like this compound stems from their ability to coordinate with lone-pair-bearing electronegative atoms such as oxygen, nitrogen, and halogens in a substrate. This interaction enhances the substrate's reactivity. wikipedia.org Lewis acid catalysis has been instrumental in the synthesis of complex natural products and pharmaceuticals, often enabling high levels of stereoselectivity. wikipedia.org

Fluorinating Agent Properties of this compound in Chemical Reactions

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. tcichemicals.com This has led to the widespread use of fluorinated compounds in pharmaceuticals and agrochemicals. tcichemicals.comrsc.org While elemental fluorine and hydrogen fluoride (B91410) are fundamental fluorine sources, their high toxicity and corrosiveness necessitate specialized handling. tcichemicals.com Consequently, a variety of alternative fluorinating agents have been developed for laboratory use. tcichemicals.comacsgcipr.orgbeilstein-journals.org

These agents are broadly classified as nucleophilic or electrophilic. tcichemicals.com Nucleophilic fluorinating agents deliver a fluoride anion, while electrophilic agents provide an electron-deficient fluorine atom. tcichemicals.com this compound can be involved in fluorination reactions, although it is not as commonly used as dedicated fluorinating agents like DAST or Selectfluor. acsgcipr.orgrsc.org For instance, 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a deoxo-fluorinating agent that converts alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions. rsc.org The development of new fluorinating agents with improved safety and handling characteristics remains an active area of research. acsgcipr.orgbeilstein-journals.orgrsc.org

Reactivity Profiles of Organometallic Difluoro Zinc Reagents

Organozinc reagents are valued in organic synthesis for their versatile reactivity and high functional group tolerance. nih.govresearchgate.net The development of solid organozinc pivalates has further enhanced their utility by improving air and moisture stability. nih.gov

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc, is a classic method for forming β-hydroxy esters. semanticscholar.orgacs.org The reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky reagent. semanticscholar.orgrsc.org

Recent advancements have expanded the scope of this reaction to include α,α-difluoro-substituted organozinc reagents. beilstein-journals.org For example, zinc-mediated aza-Reformatsky reactions of chiral N-tert-butylsulfinyl imines with bromodifluoromethyl ketones have been developed to synthesize chiral α,α-difluoro-β-amino ketones with good yields and diastereoselectivities. beilstein-journals.org The stereoselectivity of these reactions can often be controlled through the use of chiral auxiliaries or ligands. semanticscholar.orgbeilstein-journals.org The mechanism is believed to involve a six-membered transition state. beilstein-journals.org

Table 1: Examples of Diastereoselective Aza-Reformatsky Reactions

Substrate 1 Substrate 2 Product Yield (%) Diastereomeric Excess (%)
Chiral N-tert-butylsulfinyl imines Bromodifluoromethyl ketones Chiral α,α-difluoro-β-(N-tert-butylsulfinyl)amino ketones 56-85 72-90

Data sourced from a study on asymmetric Reformatsky-type reactions. beilstein-journals.org

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for carbon-carbon bond formation. researchgate.net Difluoromethylzinc reagents have been successfully employed in palladium-catalyzed Negishi cross-coupling reactions with aryl halides to produce difluoromethylated aromatic compounds. acs.org These reagents offer the advantage of readily tunable reactivity and stability through ligand screening. acs.org

Cobalt catalysts have also been utilized for the regioselective difluoroalkylarylation of alkenes using solid arylzinc pivalates and difluoroalkyl bromides. nih.govnih.gov This method tolerates a wide range of functional groups and provides three-component coupling products in good yields. nih.gov Furthermore, copper-catalyzed coupling of α,α-difluoro-substituted organozinc compounds with 1-bromoalkynes has been developed to afford gem-difluoro-substituted alkynes. beilstein-journals.org Iron-catalyzed difluoromethylation of arylzincs has also been reported. cas.cn

The development of stereoselective reactions is a central goal in organic synthesis. Chiral difluoro zinc reagents, or reactions employing chiral ligands in conjunction with zinc reagents, have enabled the synthesis of enantiomerically enriched fluorinated compounds. For instance, highly diastereoselective zinc-mediated aza-Reformatsky reactions have been achieved using chiral N-tert-butylsulfinyl imines. beilstein-journals.org The stereochemical outcome is often rationalized by the formation of a six-membered Zimmerman-Traxler-like transition state. beilstein-journals.org

Copper-catalyzed enantioselective Michael additions of (difluoromethyl)zinc reagents to arylidene Meldrum's acids have been accomplished using chiral phosphoramidite (B1245037) ligands, yielding products with high enantioselectivity. researchgate.net Similarly, enantioconvergent difluoromethylation of racemic alkyl halides has been achieved using copper catalysts with chiral diamine ligands and a nucleophilic difluoromethyl-zinc reagent. researchgate.net

Understanding the reaction mechanisms is crucial for optimizing existing methods and developing new transformations. Reactions involving difluoro zinc intermediates can proceed through various pathways.

In Reformatsky-type reactions, the formation of a zinc enolate is a key step. beilstein-journals.org The stereochemistry of the addition to a carbonyl group is often dictated by the geometry of the enolate and the nature of the transition state. beilstein-journals.org

For some cross-coupling reactions, a single electron transfer (SET) mechanism has been proposed. nih.govnih.gov For example, in the cobalt-catalyzed difluoroalkylarylation of alkenes, mechanistic studies suggest that the reaction involves the direct abstraction of a halogen atom via SET from an in situ-formed cobalt(I) species to a difluoroalkyl bromide. nih.govnih.gov This generates a Co(I)/Co(II)/Co(III) catalytic cycle. nih.gov

The reaction of difluorocarbene with organozinc halides leads to the formation of α-difluorinated organozinc reagents. acs.orgnih.gov These intermediates are stable enough in solution to be trapped by various electrophiles. acs.orgnih.gov In some nickel-catalyzed difluoromethylations, the involvement of difluoromethyl zinc species as the primary cross-coupling partner has been excluded through control experiments, suggesting a reductive cross-coupling cycle involving nickel intermediates. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Difluorozinc Systems

X-ray Diffraction (XRD) for Crystalline Phase and Structural Analysis

X-ray diffraction (XRD) is a non-destructive and powerful technique for analyzing the physical properties of crystalline materials like difluorozinc. malvernpanalytical.comanton-paar.com It is instrumental in identifying the crystalline phases present in a sample and determining their relative quantities. forcetechnology.commdpi.com The fundamental principle behind XRD is Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms within a crystal lattice. anton-paar.com

Every crystalline material produces a unique diffraction pattern, which serves as a fingerprint for its identification. forcetechnology.com For this compound, XRD is used to confirm its crystal structure, which is typically the rutile type, and to determine its lattice parameters with high precision. malvernpanalytical.com The technique is also sensitive to various microstructural properties, including crystallite size, lattice strain, and preferred orientation. malvernpanalytical.com

The most common XRD method for this purpose is X-ray powder diffraction (XRPD). malvernpanalytical.com Analysis of the diffraction pattern, often using the Rietveld refinement method, allows for the quantitative determination of phase fractions and the refinement of crystal structure details. mdpi.com

Table 1: Representative XRD Data for this compound

Parameter Description Typical Value/Range
Crystal System The crystal system to which ZnF₂ belongs. Tetragonal
Space Group The specific symmetry group of the crystal. P4₂/mnm
Lattice Parameters The dimensions of the unit cell. a ≈ 4.70 Å, c ≈ 3.13 Å

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical or oxidation states of those elements within the top 2-10 nanometers of a material's surface. wikipedia.orgcovalentmetrology.commalvernpanalytical.com The technique is based on the photoelectric effect, where X-rays irradiate the sample, causing the emission of core-level electrons. wikipedia.orgmalvernpanalytical.com

By measuring the kinetic energy of these emitted photoelectrons, their binding energy can be calculated. covalentmetrology.commalvernpanalytical.com Each element has a unique set of binding energies, allowing for elemental identification. unimi.it Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. wikipedia.orgunimi.it

For this compound, XPS is used to:

Confirm the presence of zinc and fluorine on the surface.

Determine the atomic concentrations of these elements.

Verify the oxidation states, expecting to find Zn in the +2 state and F in the -1 state.

Detect surface impurities or contaminants. measurlabs.com

Depth profiling, which involves alternating between XPS analysis and ion beam etching, can be used to determine the elemental composition as a function of depth. wikipedia.orgmeasurlabs.com

Table 2: Typical XPS Binding Energy Data for this compound

Element Orbital Binding Energy (eV) Information Provided
Zn 2p₃/₂ ~1022 Presence and chemical state of Zinc
F 1s ~685 Presence and chemical state of Fluorine
O 1s ~531 Often indicates surface oxidation or contamination

Electron Microscopy Techniques (SEM, TEM, STEM) for Morphological and Nanoscale Structural Investigation

Electron microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale. e3s-conferences.org The primary methods used are Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Scanning Transmission Electron Microscopy (STEM).

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. contractlaboratory.com A focused beam of electrons is scanned across the surface, and the resulting signals from the interaction, such as secondary or backscattered electrons, are used to create an image. researchgate.net SEM is ideal for studying the surface topography, morphology, and particle size distribution of this compound powders or films. contractlaboratory.commeasurlabs.com

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and provides information about the internal structure of a material. contractlaboratory.comthermofisher.com A broad beam of electrons is transmitted through an ultra-thin sample. The transmitted electrons are then focused to form an image, revealing details about crystal structure, defects, and morphology. researchgate.netthermofisher.com

Scanning Transmission Electron Microscopy (STEM) combines the principles of both SEM and TEM. e3s-conferences.org A finely focused electron beam is scanned across the sample, and the transmitted electrons are collected to form an image. e3s-conferences.org STEM can achieve atomic-resolution imaging and is often coupled with analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy-Loss Spectroscopy (EELS) to provide chemical information at the nanoscale. e3s-conferences.org

Table 3: Comparison of Electron Microscopy Techniques for this compound Analysis

Technique Information Obtained Typical Application for ZnF₂ Resolution
SEM Surface topography, morphology, particle size Imaging of powder particles, thin film surfaces 10-30 nm
TEM Internal structure, crystallography, defects Analysis of nanoparticle crystal structure, lattice defects Down to 0.1 nm measurlabs.com

X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Structure and Bonding Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information about the local geometric and electronic structure of a specific element in a material. malvernpanalytical.comunimi.it It can be applied to crystalline, amorphous, and liquid systems. unimi.itlehigh.edu The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). malvernpanalytical.comlehigh.edu

X-ray Absorption Near Edge Structure (XANES) , also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), refers to the region within about 50 eV of the absorption edge. malvernpanalytical.comunimi.it The features in the XANES spectrum are highly sensitive to the oxidation state and coordination chemistry (e.g., tetrahedral vs. octahedral) of the absorbing atom. lehigh.eduesrf.fr

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory structure extending up to 1000 eV above the absorption edge. malvernpanalytical.com These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. malvernpanalytical.com Analysis of the EXAFS region provides quantitative information about the local atomic environment, including interatomic distances (bond lengths), coordination numbers, and the species of neighboring atoms. lehigh.edu

For this compound, XAS is particularly useful for determining the precise Zn-F bond lengths and the coordination number of zinc, providing a detailed picture of its local bonding environment.

Mass Spectrometry Techniques (GDMS, ICP-MS) for Purity Assessment and Trace Analysis

Mass spectrometry techniques are employed for highly sensitive elemental analysis, making them ideal for assessing the purity of materials and quantifying trace and ultra-trace level impurities. infinitalab.comeag.com

Glow Discharge Mass Spectrometry (GDMS) is a technique for the direct analysis of solid materials. uantwerpen.be The sample acts as a cathode in a low-pressure argon gas environment, where a glow discharge sputters atoms from the sample surface. mst.or.jp These sputtered atoms are then ionized in the plasma and analyzed by a mass spectrometer. mst.or.jp GDMS is capable of full survey elemental analysis with very high sensitivity (parts per billion), making it exceptionally well-suited for the purity certification of high-purity materials like those required in the semiconductor industry. eag.comuantwerpen.beiom3.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another highly sensitive technique, typically used for the analysis of liquid samples, though it can be adapted for solids via laser ablation. uantwerpen.be The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then passed into a mass spectrometer for separation and detection. ICP-MS is widely used for trace element analysis in environmental, geochemical, and materials science applications. infinitalab.com

For this compound, both GDMS and ICP-MS can be used to identify and quantify metallic and non-metallic impurities that could affect its optical or electronic properties, ensuring the material meets the stringent purity requirements for its applications.

Other Complementary Spectroscopic Methods (FTIR, Raman, UV-Vis) for Vibrational and Electronic Properties

In addition to the primary structural and compositional analysis techniques, other spectroscopic methods provide valuable information about the vibrational and electronic properties of this compound.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are complementary techniques that probe the vibrational modes of a material. mdpi.comrsc.org FTIR spectroscopy measures the absorption of infrared radiation by the sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net Both techniques provide a "fingerprint" spectrum based on the specific vibrational modes of the chemical bonds within the material. For this compound, these techniques can be used to identify the characteristic Zn-F vibrational modes and to detect the presence of impurities, such as oxides or hydroxides, which have distinct vibrational signatures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. jasco-global.comlibretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy levels. For a material like this compound, UV-Vis spectroscopy is used to determine its optical band gap, a crucial parameter for its applications in optics and electronics. The absorption edge in the UV-Vis spectrum provides an estimate of this band gap energy. mdpi.com

Table 4: Compound Names Mentioned

Compound Name
This compound
Zinc
Fluorine
Oxygen
Carbon
Argon
Zinc Oxide

Applications of Difluorozinc in Advanced Chemical Synthesis and Materials Science Research

Design and Synthesis of Complex Fluorinated Organic Molecules and Intermediates

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Difluorozinc serves as a key reagent in this field, facilitating the synthesis of a wide array of fluorinated compounds and intermediates.

One of its primary roles is as a mild fluorinating agent, particularly for replacing chlorine atoms in halogenated hydrocarbons. rsc.org This type of halogen exchange (Halex) reaction is a fundamental transformation in organofluorine chemistry. google.com this compound provides a controlled method for introducing fluorine into organic frameworks, a critical step in producing precursors for pharmaceuticals and agrochemicals. atamanchemicals.com

Research has demonstrated the utility of zinc-mediated reactions for creating sophisticated fluorinated structures. For instance, a zinc-mediated decarboxylative alkylation of gem-difluoroalkenes using N-hydroxyphthalimide (NHP) esters has been shown to produce valuable Z-monofluoroalkenes in good yields. This reaction is notable for its tolerance of a broad range of functional groups.

Furthermore, zinc catalysis is instrumental in stereoselective reactions. A highly enantio- and anti-diastereoselective Mannich reaction has been developed using a combination of diethylzinc (B1219324) (ZnEt₂) and a chiral ligand to react α-fluorinated aromatic ketones with Boc-protected aldimines. This method yields chiral β-fluoroamines, important structural motifs in medicinal chemistry, with excellent yields and diastereomeric ratios.

Density functional theory (DFT) calculations have provided insight into the mechanism of zinc-catalyzed fluorocyclization reactions of alkenes. acs.org In these transformations, the zinc catalyst coordinates to the fluorine atom of a hypervalent iodine reagent (a fluoro-benziodoxole), mediating an isomerization and subsequent metathesis step to form the crucial C-F bond and yield the final aminofluorination product. acs.org This mechanistic understanding highlights the sophisticated role of zinc in activating and directing the fluorinating agent.

Table 1: Examples of this compound in Fluorinated Molecule Synthesis

Reaction Type Role of Zinc Compound Product Class Reference
Halogen Exchange Mild fluorinating agent (ZnF₂) Halogenated hydrocarbons rsc.org
Decarboxylative Alkylation Mediator (Zn) Z-Monofluoroalkenes
Mannich Reaction Catalyst (ZnEt₂/ligand) Chiral β-fluoroamines
Fluorocyclization Catalyst (Zn(OTf)₂) Aminofluorinated heterocycles acs.org

Role in the Synthesis of Specialty Optical Materials and Advanced Ceramics

This compound is a critical component in the fabrication of various advanced materials, prized for its contribution to their thermal stability and specific optical properties.

In the field of ceramics, this compound is widely used in the production of glazes and enamels. atamanchemicals.comczjyhg.comparthindustries.co.in When added to ceramic glazes, it helps to create a smoother, harder, and more wear-resistant surface. czjyhg.com It is also a component in the formulation of high-temperature and electronic ceramics, where material stability and specific dielectric properties are paramount. czjyhg.com Additionally, this compound serves as an activator in phosphors; when doped with elements like manganese, it can produce materials that fluoresce under UV excitation, which is applicable in fluorescent lighting. optica.org

Table 2: Applications of this compound in Materials Science

Material Type Role of this compound Key Benefit Reference
Fluorotellurite Glass Component (dopant) Reduces OH content, expands IR transparency acs.orgacs.orgnih.gov
Ceramic Glazes Additive Increases surface hardness and smoothness czjyhg.comparthindustries.co.in
Phosphors Host material/activator Enables fluorescence optica.org
High-Temperature Ceramics Component Enhances thermal stability czjyhg.com

Precursor in Thin Film Deposition and Tailored Nanomaterial Architectures

The synthesis of materials at the nanoscale can unlock unique properties not observed in their bulk counterparts. This compound is an important precursor for creating such tailored nanomaterial architectures and thin films.

A significant advancement in this area is the development of the fluorolytic sol-gel synthesis route, which produces nanoscopic metal fluorides with fundamentally different properties from classically prepared versions. uni-muenchen.dersc.orgresearchgate.net This non-aqueous method, using a precursor like zinc acetate (B1210297) and anhydrous hydrogen fluoride (B91410), yields a transparent sol of ZnF₂ particles. uni-muenchen.de Upon drying, a ZnF₂ xerogel is formed, which possesses a remarkably high surface area. uni-muenchen.dersc.org These high-surface-area nanomaterials are of great interest for applications in heterogeneous catalysis and as components for high-performance ceramics. uni-muenchen.deaip.org

In addition to nanomaterials, this compound is used in thin film deposition. It is available commercially as a high-purity sputtering target for use in physical vapor deposition (PVD) processes. Sputtering is a technique where a target material is bombarded with ions, causing atoms to be ejected and deposited onto a substrate, forming a thin, uniform film. kindle-tech.comaemdeposition.com This method is essential for manufacturing optical coatings, semiconductors, and displays. this compound's properties make it suitable for producing anti-reflective coatings that enhance the durability and performance of optical devices. chemimpex.com It can also serve as a precursor reagent for producing thin films of metallic zinc or zinc oxide (ZnO). atamanchemicals.com

Catalytic Applications Beyond Simple Lewis Acidity (e.g., Additive for Specific Catalytic Transformations)

While this compound is a known Lewis acid, its catalytic utility extends far beyond this simple role. It often acts as a critical additive or co-catalyst in complex systems to achieve high efficiency and selectivity in specific organic transformations.

A notable example is its use in the esterification of oleic acid with various alcohols. Research has shown that ZnF₂ is a highly efficient, reusable, and environmentally friendly catalyst for this reaction, leading to high conversions and good yields where traditional catalysts may falter.

This compound is also a key component in more sophisticated catalytic systems for asymmetric synthesis. Kobayashi and co-workers developed an asymmetric Mannich-type reaction between acylhydrazones and silyl (B83357) enol ethers that proceeds in water. researchgate.net This was achieved using a complex system comprising a chiral diamine ligand, this compound, and a surfactant. researchgate.net In this system, ZnF₂ acts as a crucial Lewis acid component that activates the substrate within the aqueous micellar environment, enabling the reaction to proceed with high selectivity.

Furthermore, the nanoscopic ZnF₂ synthesized via the fluorolytic sol-gel method exhibits unique catalytic potential. uni-muenchen.de Analysis of its surface reveals a predominance of weaker Lewis acid sites compared to other metal fluorides like MgF₂, along with the presence of some basic sites. uni-muenchen.dersc.org This distinct acid-base profile suggests its potential as a specialized heterogeneous catalyst component, capable of promoting reactions that require a specific balance of acidic and basic properties. uni-muenchen.de

Development of Novel Fluorinated Building Blocks for Diverse Chemical Transformations

The synthesis of complex organofluorine compounds often relies on the use of simpler, pre-fluorinated molecules known as building blocks. nih.gov this compound plays an important part in the development of these crucial intermediates, which can then be used in a wide range of chemical transformations.

Its function as a mild fluorinating agent allows for the conversion of readily available chlorinated compounds into their fluorinated analogs, effectively creating new building blocks from common starting materials. rsc.orgatamanchemicals.com These transformations provide access to fluorinated synthons that might be difficult to prepare through other means.

More advanced synthetic methods mediated by zinc are also employed to generate novel building blocks. For example, the zinc-mediated decarboxylative alkylation of gem-difluoroalkenes results in the formation of Z-monofluoroalkenes. These monofluoroalkenes are versatile intermediates, as the vinyl fluoride motif is present in numerous biologically active molecules and can participate in various cross-coupling reactions to build molecular complexity. The ability to generate these structures stereoselectively adds significant value to the synthetic chemist's toolkit. By facilitating the creation of such fundamental fluorinated structures, this compound underpins the broader expansion of organofluorine chemistry and enables the discovery of new molecules with unique properties. google.comnih.gov

Computational Chemistry and Theoretical Modeling of Difluorozinc

Quantum Chemical Calculations of Electronic Structure and Reactivity Pathways

Quantum chemical calculations, particularly those based on density functional theory (DFT), are pivotal in understanding the electronic makeup and potential reaction trajectories of difluorozinc. researchgate.netacs.org These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its orbitals and energy levels. northwestern.edu

First-principles calculations have been employed to investigate the structural and electronic properties of various polymorphs of ZnF2, including the rutile, CaCl2, and PdF2-type structures. researchgate.net These studies reveal that all these forms of ZnF2 are direct band gap insulators. researchgate.net The calculated band gaps vary slightly depending on the crystalline phase, with values around 3.63 eV for the rutile phase, 3.62 eV for the CaCl2 phase, and 3.36 eV for the PdF2 phase. researchgate.net Analysis of the density of states indicates a significant hybridization between the 3p and 4s orbitals of zinc and the 2p orbitals of fluorine, which is crucial for determining the nature of the chemical bonding and the electronic properties of the compound. researchgate.net

Furthermore, different computational functionals, such as the Perdew–Burke–Ernzerhof (PBE) functional, the hybrid Heyd–Scuseria–Ernzerhof (HSE) functional, and the PBE+U approach, have been used to refine the calculation of the electronic band gap. acs.org Standard PBE calculations tend to underestimate the band gap, a common issue in DFT. acs.org The use of hybrid functionals like HSE or the inclusion of a Hubbard U term (PBE+U) for the Zn 3d states provides values that are in better agreement with experimental data. acs.org These more advanced methods highlight the importance of accurately describing electron correlation effects in this compound. acs.org

While direct studies on the reactivity pathways of isolated this compound molecules are less common, the calculated electronic structure provides foundational knowledge for predicting its behavior in chemical reactions. For instance, the nature of the frontier molecular orbitals (HOMO and LUMO) can indicate how this compound might interact with other molecules, functioning as either an electron donor or acceptor.

Table 1: Calculated Electronic Properties of this compound Polymorphs

PropertyRutile-ZnF2CaCl2-ZnF2PdF2-ZnF2
Band Gap (eV) 3.63 researchgate.net3.62 researchgate.net3.36 researchgate.net
Crystal Structure TetragonalOrthorhombicCubic

This table presents theoretically calculated band gap values for different crystalline structures of this compound, as determined by plane-wave pseudopotential methods within density functional theory. researchgate.net

Molecular Dynamics Simulations of this compound-Containing Reaction Systems

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamics of this compound in various environments. cumhuriyet.edu.tr These simulations model the movement of atoms and molecules over time based on the forces between them, which can be derived from classical force fields or quantum mechanical calculations (ab initio MD). mdpi.com

MD simulations have been utilized to investigate the structure and properties of complex systems containing this compound, such as fluoride (B91410) glasses. For instance, studies on PbF2–ZnF2–GaF3 and PbF2–ZnF2–InF3 glasses have employed MD simulations in conjunction with X-ray diffraction to elucidate the local coordination environment of the constituent ions. researchgate.net In these simulations, the average coordination number of the Zn2+ ion was found to be approximately six, indicating an octahedral arrangement of fluoride ions around the zinc center. researchgate.net

In another application, MD simulations combined with DFT were used to study the adsorption mechanism of malachite green, an organic dye, onto the surface of various metal fluorides, including ZnF2. cumhuriyet.edu.tr These simulations revealed that the adsorption of malachite green onto the ZnF2 surface is a spontaneous process, with a calculated adsorption energy of -313.62 kcal/mol. cumhuriyet.edu.tr The simulations also provided details on the orientation of the adsorbed molecule, suggesting that the dye molecule orients itself with its ring parallel to the ZnF2 surface. cumhuriyet.edu.tr Such studies are crucial for understanding the surface chemistry of this compound and its potential applications in areas like catalysis and environmental remediation.

Table 2: Calculated Adsorption Energy of Malachite Green on Metal Fluoride Surfaces

Metal FluorideAdsorption Energy (kcal/mol)
MgF2-340.26 cumhuriyet.edu.tr
ZnF2 -313.62 cumhuriyet.edu.tr
MnF2-309.08 cumhuriyet.edu.tr
NiF2-302.82 cumhuriyet.edu.tr

This table compares the calculated adsorption energies of malachite green on different metal fluoride surfaces, as determined by molecular dynamics simulations. The negative values indicate a spontaneous adsorption process. cumhuriyet.edu.tr

Prediction of Reaction Energetics and Transition States in this compound-Mediated Processes

Computational chemistry plays a critical role in predicting the energetics of chemical reactions and identifying the structures of transient species like transition states. mdpi.com This information is vital for understanding reaction mechanisms and kinetics.

While detailed computational studies on a wide range of this compound-mediated reactions are limited, theoretical investigations into related zinc-catalyzed processes provide valuable insights. For example, in the context of zinc-mediated allylation reactions, DFT calculations have been used to investigate the mechanism of the reaction between aldehydes and allylboronates catalyzed by zinc compounds. researchgate.net These studies suggest that zinc compounds, including the potential for species like ZnF2, can facilitate the crucial transmetalation step from boron to zinc. researchgate.net The calculations indicate that the efficiency of this process is influenced by the orbital interactions between the zinc-bound groups and the boron center, which activates the B-C bond. researchgate.net

The concept of a transition state, a high-energy intermediate structure that connects reactants and products, is central to understanding reaction rates. chemrxiv.org Theoretical methods can be used to locate these transition states on the potential energy surface and calculate their energies, which correspond to the activation energy of the reaction. For a hypothetical this compound-mediated reaction, computational chemists would model the interaction of ZnF2 with the reactants, explore possible reaction pathways, and identify the lowest-energy transition state to determine the most likely reaction mechanism.

Theoretical Insights into the Catalytic Mechanisms Involving this compound

Theoretical studies provide a powerful lens through which to view the catalytic role of metal compounds. numberanalytics.comnih.gov In many enzymatic and synthetic catalytic cycles, zinc ions play a crucial role as Lewis acids, coordinating to substrates to activate them towards nucleophilic attack or stabilizing negatively charged transition states. nih.gov

Although this compound is not a commonly cited catalyst, theoretical principles suggest how it might function in a catalytic capacity. The zinc center in ZnF2 is electron-deficient and can act as a Lewis acid. Computational studies on zinc-containing enzymes, such as metallopeptidases, have shown that the zinc ion coordinates to the carbonyl oxygen of a peptide bond, polarizing it and making the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. A similar mechanism could be envisaged for a this compound-catalyzed hydrolysis reaction.

Furthermore, theoretical investigations into zinc-mediated organic reactions, such as the addition of dialkylzinc reagents to enones, propose that a zinc catalyst generates a zinc enolate intermediate. studfile.net In a hypothetical scenario where this compound acts as a catalyst, it could interact with a substrate to facilitate bond formation or cleavage, followed by the regeneration of the ZnF2 species to complete the catalytic cycle. Computational modeling would be essential to verify the feasibility of such a cycle, calculating the energies of all intermediates and transition states to ensure a kinetically accessible pathway. mdpi.com

Q & A

Q. What established synthesis protocols yield high-purity difluorozinc, and how do reaction parameters affect crystallinity?

Methodological Answer: this compound (ZnF₂) is typically synthesized via direct fluorination of zinc metal or hydrofluorination of ZnO. Key parameters include temperature (400–600°C for gas-phase reactions) and fluorine partial pressure. Solvothermal methods using HF solutions at controlled pH (2–4) can produce nanocrystalline ZnF₂. Post-synthesis, purity is assessed using X-ray diffraction (XRD) to confirm crystallographic phase (e.g., tetragonal vs. cubic) and elemental analysis (EDS) for stoichiometry. Thermogravimetric analysis (TGA) ensures absence of hydrated phases. For reproducibility, maintain inert atmospheres to prevent oxide contamination .

Table 1: Synthesis Methods for this compound

MethodConditionsPurity Assessment Tools
Direct FluorinationZn + F₂ (g), 500°C, 24hXRD, EDS, TGA
HydrofluorinationZnO + HF (aq), 80°C, pH 3FTIR, BET Surface Area
SolvothermalZnCl₂ + NH₄F, 200°C, 12hTEM, Raman Spectroscopy

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural and electronic properties?

Methodological Answer:

  • XRD : Resolves crystal structure and phase purity; compare with ICDD database (e.g., PDF 00-012-0228 for tetragonal ZnF₂).
  • FTIR/Raman : Identify vibrational modes of Zn-F bonds (peaks at 400–500 cm⁻¹). Anomalies in spectra may indicate defects or impurities.
  • XPS : Quantifies surface composition and oxidation states (Zn²⁺ binding energy ~1022 eV). Cross-validate with density functional theory (DFT) simulations to assign spectral features .

Advanced Research Questions

Q. How can computational models resolve discrepancies in this compound’s reported thermodynamic stability?

Methodological Answer: Contradictions in ΔG°f values (e.g., -904 kJ/mol vs. -890 kJ/mol) arise from experimental conditions or impurity phases. Researchers should:

  • Perform meta-analysis of literature data, stratifying by synthesis method and characterization rigor (e.g., exclude studies lacking XRD validation).
  • Use DFT calculations (VASP, Gaussian) to compute formation energies under standardized conditions (e.g., 0 K, GGA-PBE functional). Compare with calorimetric data (e.g., drop solution calorimetry).
  • Apply sensitivity analysis to identify parameters (e.g., fluorine partial pressure) most affecting stability .

Q. What advanced techniques probe defect dynamics in this compound during catalytic applications?

Methodological Answer:

  • Positron Annihilation Spectroscopy : Detects vacancy-type defects (e.g., F⁻ vacancies) influencing catalytic activity.
  • In Situ XAFS : Monitors local Zn coordination changes under reaction conditions (e.g., during fluorocarbon synthesis).
  • EPR Spectroscopy : Identifies paramagnetic defects (e.g., oxygen substitutions) affecting electronic structure. Pair these with ab initio molecular dynamics (AIMD) to model defect migration pathways .

Q. What experimental designs mitigate inconsistencies in this compound’s solubility measurements across aqueous systems?

Methodological Answer: Discrepancies arise from pH variations (solubility increases in acidic media) or unaccounted ion pairs (e.g., ZnF⁺). To standardize measurements:

  • Use ion-selective electrodes (ISE) for real-time F⁻ monitoring.
  • Conduct solubility studies in buffered solutions (pH 1–6) under N₂ atmosphere to prevent CO₂ interference.
  • Apply Pitzer model to activity coefficients, correcting for ionic strength effects. Validate with ICP-MS for dissolved Zn²⁺ .

Q. Table 2: Analytical Techniques for Contradiction Resolution

IssueTechniquesFramework Guidance
Thermodynamic StabilityDFT, Calorimetry, Meta-analysisFINER Criteria (Feasibility)
Solubility DiscrepanciesISE, ICP-MS, Pitzer ModelPICOT (Outcome Focus)
Defect AnalysisXAFS, EPR, AIMDSPIDER (Sample, Phenomenon)

Methodological Best Practices

  • Iterative Question Refinement : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate advanced questions .
  • Data Validation : Cross-check experimental results with computational models (e.g., DFT for structural properties) and multi-technique characterization .
  • Reproducibility : Document synthesis parameters (e.g., gas flow rates, precursor purity) and share raw data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.